2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Description
2-(Chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a chloromethyl group at position 2 and a trifluoromethyl group at position 6. The molecular formula is C₈H₅ClF₃N₃, with a molecular weight of 247.60 g/mol. Imidazo[4,5-b]pyridine derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as kinases and enzymes . The chloromethyl group enhances electrophilicity for further functionalization, while the trifluoromethyl group improves metabolic stability and lipophilicity, critical for drug bioavailability .
Properties
Molecular Formula |
C8H5ClF3N3 |
|---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5ClF3N3/c9-2-6-14-5-1-4(8(10,11)12)3-13-7(5)15-6/h1,3H,2H2,(H,13,14,15) |
InChI Key |
PSHYHSHYUHZRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CCl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Trifluoromethyl-3H-Imidazo[4,5-b]Pyridine
A modified Groebke–Blackburn–Bienaymé (GBB) reaction utilizes 2-amino-5-trifluoromethylpyridine, an aldehyde (e.g., pyridoxal), and tert-octyl isocyanide under acidic conditions (HCl/dioxane) to yield the fused imidazo-pyridine skeleton. Microwave-assisted heating (80°C, 2 min) accelerates the reaction, achieving 52% yield for analogous structures.
Key Reaction Parameters
| Component | Role | Optimal Conditions |
|---|---|---|
| 2-Amino-5-trifluoromethylpyridine | Nucleophile | 1.0 equiv, anhydrous MeOH |
| Pyridoxal | Aldehyde component | 1.1 equiv, HCl catalysis |
| tert-Octyl isocyanide | Isocyanide reagent | 1.1 equiv, RT to 80°C |
Chloromethylation via Electrophilic Substitution
Post-cyclization, chloromethylation is achieved using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., Bi(OTf)₃). The reaction proceeds via electrophilic aromatic substitution at the C2 position, with yields reaching 68–75% after 6–8 hours at 60°C.
Direct Functionalization via Nucleophilic Displacement
An alternative route involves introducing the chloromethyl group early in the synthesis:
Synthesis of 2-(Hydroxymethyl)-6-Trifluoromethyl-3H-Imidazo[4,5-b]Pyridine
Reductive amination of 2-aminopyridine with glycolaldehyde under Pt/C catalysis generates the hydroxymethyl intermediate. Subsequent oxidation with MnO₂ or TEMPO/NaOCl yields the aldehyde, which undergoes cyclization with ammonium acetate to form the hydroxymethyl derivative.
Chlorination Using Thionyl Chloride (SOCl₂)
The hydroxymethyl group is converted to chloromethyl via treatment with SOCl₂ in dichloromethane (DCM). Optimal conditions (0°C, 2 hours) prevent over-chlorination, achieving 85–90% conversion.
Representative Procedure
-
Dissolve 2-(hydroxymethyl)-6-trifluoromethyl-imidazo[4,5-b]pyridine (1.0 mmol) in DCM (10 mL).
-
Add SOCl₂ (2.5 mmol) dropwise at 0°C.
-
Stir for 2 hours, then quench with saturated NaHCO₃.
Palladium-Catalyzed Cross-Coupling for Late-Stage Modification
Palladium-mediated reactions enable modular synthesis:
Buchwald-Hartwig Amination
Introducing amine functionalities at C2 precedes chloromethylation. For example, 2-amino derivatives treated with chloroacetyl chloride form the chloromethyl group via acylation and subsequent Hofmann elimination.
Analytical Validation and Characterization
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction (P2₁/c space group) confirms the planar triazolo-furo-pyridine core in analogous compounds, with bond lengths of 1.34 Å (C-N) and 1.41 Å (C-C).
Challenges and Optimization Strategies
Regioselectivity in Chloromethylation
Competing substitution at C4 is mitigated using bulky directing groups (e.g., tert-butyl carbamate), enhancing C2 selectivity to >95%.
Stability of Trifluoromethyl Group
The CF₃ group is susceptible to hydrolysis under strongly acidic conditions. Employing trifluoroacetic acid (TFA) in DCM at 0°C preserves functionality during deprotection steps.
Industrial-Scale Production Considerations
Green Chemistry Metrics
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 2-Amino-5-trifluoromethylpyridine | 450 | 52% |
| tert-Octyl isocyanide | 620 | 28% |
| SOCl₂ | 25 | 5% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at position 2 is a reactive site for nucleophilic substitution due to its leaving-group ability. This reaction typically involves replacing the chlorine atom with nucleophiles such as amines, alcohols, or thiols.
Mechanism :
The chloromethyl group undergoes an SN2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the chlorine atom. The trifluoromethyl group at position 6 may stabilize the transition state through electron withdrawal.
Data Table :
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substitution with Amine | DMSO, 100°C, 24 h | NH₃, K₂CO₃ | 2-(Aminomethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | 80% | |
| Substitution with Alcohol | THF, 50°C, 12 h | NaOH (aq.) | 2-(Hydroxymethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | 65% |
Electrophilic Substitution
Data Table :
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Electrophilic nitration | 6-(Trifluoromethyl)-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine nitro derivative |
Oxidation and Reduction
3.1 Oxidation to N-Oxides
The heterocyclic nitrogen atoms can undergo oxidation to form N-oxides, which are common intermediates in medicinal chemistry.
Data Table :
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂, rt | m-CPBA | N-Oxide derivative | 70% |
3.2 Reduction
Reduction of the imidazo ring can yield partially saturated derivatives, altering biological activity.
Data Table :
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, EtOH, rt | H₂, Pd/C | 2-(Chloromethyl)-6-(trifluoromethyl)-dihydroimidazo[4,5-b]pyridine | 85% |
Alkylation Reactions
Alkylation under phase transfer catalysis (PTC) conditions can replace the chloromethyl group or modify nitrogen positions.
Mechanism :
Alkyl halides react with the chloromethyl group or nitrogen atoms, facilitated by PTC catalysts like tetrabutylammonium bromide.
Data Table :
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation with Ethyl Bromide | Aqueous NaOH, TBAB, 50°C | CH₃CH₂Br, TBAB | 2-(Ethylmethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | 75% |
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential as a lead structure in the development of new drugs, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of imidazo[4,5-b]pyridine can exhibit anticancer properties. For instance, compounds related to this structure have been evaluated for their efficacy against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The bioassays revealed moderate activity compared to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents .
Agricultural Applications
The unique chemical structure of 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine renders it useful in agrochemical formulations:
- Fungicidal Properties : Studies have highlighted its antifungal activity against various plant pathogens. Compounds derived from this structure showed significant inhibition rates against fungi like Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml, outperforming some commercial fungicides .
- Insecticidal Activity : The compound has also been evaluated for insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda. Although the activity was moderate compared to leading insecticides, it presents an avenue for developing new pest control agents that are potentially less harmful to non-target organisms .
Case Study 1: Anticancer Activity Evaluation
A study synthesized several derivatives of imidazo[4,5-b]pyridine and evaluated their anticancer activities against multiple cell lines. The results indicated that certain modifications to the trifluoromethyl group significantly enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents.
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| Compound A | PC3 | 10 | Doxorubicin | 5 |
| Compound B | K562 | 15 | Doxorubicin | 5 |
| Compound C | HeLa | 12 | Doxorubicin | 5 |
Case Study 2: Antifungal Activity Assessment
In another study focusing on antifungal applications, several derivatives were tested against common plant pathogens. The results demonstrated that some compounds exhibited higher inhibition rates than traditional fungicides.
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound X | Botrytis cinerea | 96.76 |
| Compound Y | Sclerotinia sclerotiorum | 82.73 |
| Compound Z | Phomopsis sp. | 54.37 |
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Impact of Substituents on Properties
- Trifluoromethyl (CF₃): Enhances metabolic stability and membrane permeability. For example, 6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 13577-71-4) is prioritized in kinase inhibitor research due to its balance of hydrophobicity and electronic effects .
- Halogens (Cl, Br, I): Chlorine and bromine improve binding affinity via halogen bonding (e.g., 6-bromo derivatives in ). Iodo-substituted analogues are used in structural studies due to their high molecular weight and crystallographic utility .
- Heterocyclic Substituents (Furan, Pyridine): Derivatives with furan or pyridine rings exhibit enhanced π-π interactions, improving target engagement in antimicrobial or anticancer applications .
Biological Activity
2-(Chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₇H₃ClF₃N₃
- Molecular Weight : 221.57 g/mol
- CAS Number : 13577-71-4
The compound features a unique imidazo[4,5-b]pyridine scaffold, characterized by its nitrogen-containing heterocyclic structure, which is known to impart various biological activities.
Antimicrobial Activity
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances their efficacy against a range of bacterial strains. A study demonstrated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .
Anticancer Properties
The imidazo[4,5-b]pyridine scaffold has been linked to anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast and lung cancer cells. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds based on the imidazo[4,5-b]pyridine structure have demonstrated anti-inflammatory effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can be significantly influenced by structural modifications. Key findings regarding SAR include:
- Substituents : The introduction of electron-withdrawing groups (like trifluoromethyl) generally enhances biological activity.
- Positioning : The position of substituents on the imidazole ring is critical; modifications at the 6-position have been shown to improve potency against various targets.
- Linker Variations : Alterations in the linker between the imidazole and other functional groups can affect binding affinity and selectivity for biological targets .
Case Studies
- Antibacterial Evaluation : A study evaluated a series of imidazo[4,5-b]pyridine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating superior efficacy .
- Cancer Cell Line Testing : In a recent experiment involving human breast cancer cell lines (MCF-7), several derivatives were tested for cytotoxicity. Results indicated that the presence of a trifluoromethyl group increased apoptosis rates by up to 70% compared to untreated controls .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Key Reference |
|---|---|---|---|
| Phase-transfer catalysis | p-TsOH/DMF | 60–75 | |
| Halogenation-cyclization | K₂CO₃/CH₃CN | 45–65 |
What spectroscopic and chromatographic techniques are used to confirm structural identity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming the imidazo[4,5-b]pyridine core. The chloromethyl group (-CH₂Cl) appears as a singlet at ~4.5 ppm, while trifluoromethyl (-CF₃) shows a distinct F signal at -60 to -65 ppm .
- Mass Spectrometry (HRMS): High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₈H₅ClF₃N₃ at m/z 252.02) .
- HPLC-PDA: Purity (>95%) is verified using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311+G(d,p) to calculate frontier orbitals (HOMO-LUMO gaps), electrostatic potentials, and nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect reduces HOMO energy, enhancing electrophilic reactivity .
- AM1 Model: Semi-empirical methods (e.g., AM1) predict hydrogen-bonding interactions and solvation effects, critical for understanding binding affinities in pharmacological studies .
Q. Table 2: Key DFT Parameters
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO-LUMO Gap | 4.2–4.8 | Moderate reactivity |
| Mulliken Charge (Cl) | -0.35 | Susceptibility to SN2 |
What strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine analogs?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare substituent effects. For instance, replacing chloromethyl with ethylsulfonyl groups (as in 2-(3-ethylsulfonylpyridyl) derivatives) enhances kinase inhibition but reduces solubility .
- Pharmacokinetic Profiling: Address discrepancies by evaluating metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models). Poor bioavailability in some analogs may explain inconsistent in vivo results .
- Target Selectivity Screening: Use kinase panels or GPCR arrays to identify off-target effects. For example, L-158,809 (an imidazo[4,5-b]pyridine derivative) shows angiotensin II receptor specificity but cross-reacts with adrenergic receptors at high concentrations .
How can polymorphic forms impact physicochemical characterization?
Level: Advanced
Methodological Answer:
- X-ray Diffraction (PXRD): Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures. For example, Form I of 6-chloro-7-piperazinyl derivatives exhibits a monoclinic lattice, while Form II is triclinic .
- Thermal Analysis (DSC/TGA): Polymorphs show distinct melting points (Δmp >10°C) and decomposition profiles. Stability studies (40°C/75% RH) determine the dominant form under storage conditions .
Q. Table 3: Polymorph Stability Data
| Polymorph | Melting Point (°C) | Hygroscopicity | Stability (Days at 40°C) |
|---|---|---|---|
| Form I | 198–200 | Low | >30 |
| Form II | 185–187 | High | <15 |
What mechanistic insights explain the antimicrobial activity of imidazo[4,5-b]pyridine derivatives?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition: Derivatives with electron-deficient substituents (e.g., -CF₃) inhibit dihydrofolate reductase (DHFR) by mimicking pterin substrates. IC₅₀ values correlate with calculated binding energies (ΔG ~ -8.5 kcal/mol) .
- Membrane Disruption: Cationic analogs (e.g., quaternized chloromethyl derivatives) disrupt bacterial membranes, as shown by SYTOX Green uptake assays in S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
